molecular formula C15H7Cl2N3OS B2876122 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-51-7

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2876122
CAS No.: 868230-51-7
M. Wt: 348.2
InChI Key: JKHMEMXAPWWVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents. The presence of cyano and benzamide groups in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,7-dichloro-2-carboxylic acid.

    Introduction of Cyano Group: The cyano group can be introduced by the reaction of the benzothiazole derivative with a cyanoacetylating agent, such as cyanoacetic acid or its esters, under basic conditions.

    Formation of Benzamide: The final step involves the reaction of the cyano-substituted benzothiazole with a suitable benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
  • 4-cyano-N-(4,7-dibromo-1,3-benzothiazol-2-yl)benzamide
  • 4-cyano-N-(4,7-difluoro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two chlorine atoms on the benzothiazole ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Biological Activity

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H7Cl2N3OS
  • Molecular Weight : 348.2066 g/mol
  • CAS Number : 868230-51-7

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, potentially acting against various bacterial and fungal strains. Its structure allows for interaction with biological macromolecules essential for microbial survival .
  • Anticancer Potential : The benzothiazole moiety is known for its anticancer effects. By inhibiting DNA topoisomerases or inducing apoptosis in cancer cells, this compound may contribute to cancer treatment strategies .

Biological Activity Data

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialInteraction with microbial enzymes
AnticancerInduction of apoptosis

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with IC50 values comparable to standard antibiotics .

Anticancer Efficacy

In vitro studies showed that derivatives of benzothiazole exhibited cytotoxic effects on various cancer cell lines. For instance, one study reported that compounds similar to this compound induced cell cycle arrest in breast cancer cells through topoisomerase inhibition.

In Vivo Studies

Animal models have been used to assess the anti-inflammatory effects of benzothiazole derivatives. In a murine model of arthritis, treatment with this compound resulted in decreased paw swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2N3OS/c16-10-5-6-11(17)13-12(10)19-15(22-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHMEMXAPWWVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.